molecular formula C20H21N3O2 B7694154 N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide

N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide

Cat. No. B7694154
M. Wt: 335.4 g/mol
InChI Key: AEUXBGJQRUFIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide, commonly known as TBNQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBNQ is a derivative of nicotinamide and quinoline, and its unique chemical structure makes it a promising candidate for use in scientific research.

Mechanism of Action

TBNQ exerts its biological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. TBNQ has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
TBNQ has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation, the promotion of cell survival, and the prevention of oxidative stress-induced damage. TBNQ has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

TBNQ has several advantages over other compounds used in scientific research, including its high potency and selectivity. However, TBNQ also has limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of TBNQ, including its use as a therapeutic agent for various diseases, its potential use as a diagnostic tool for cancer, and its use as a research tool for studying the mechanisms of oxidative stress and inflammation. Further research is needed to fully understand the potential applications of TBNQ in various fields.

Synthesis Methods

TBNQ can be synthesized using various methods, including the reaction of 2-hydroxy-3-formylquinoline with tert-butyl nicotinate, followed by reduction with sodium borohydride. Another method involves the reaction of 2-hydroxy-3-formylquinoline with tert-butyl isonicotinate, followed by reduction with sodium borohydride.

Scientific Research Applications

TBNQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties. TBNQ has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-20(2,3)23(19(25)15-8-6-10-21-12-15)13-16-11-14-7-4-5-9-17(14)22-18(16)24/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUXBGJQRUFIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.